
3-Methyl-5-(pyridazin-4-yl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyridazine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyridazines are six-membered rings with two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridazin-4-yl)isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . One common method involves the reaction of an appropriate pyridazine derivative with a nitrile oxide under controlled conditions to form the desired isoxazole ring .
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions . Additionally, microwave-assisted synthesis has been reported to reduce reaction times significantly, making it a viable option for industrial applications .
化学反应分析
Types of Reactions
3-Methyl-5-(pyridazin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
科学研究应用
3-Methyl-5-(pyridazin-4-yl)isoxazole has several scientific research applications, including:
作用机制
The mechanism of action of 3-Methyl-5-(pyridazin-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
3-Methyl-5-(pyridazin-4-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of an isoxazole ring.
3-Methyl-5-(pyridazin-4-yl)thiazole: Contains a thiazole ring, which includes sulfur instead of oxygen.
3-Methyl-5-(pyridazin-4-yl)oxazole: Similar but with an oxazole ring, which has different electronic properties.
Uniqueness
3-Methyl-5-(pyridazin-4-yl)isoxazole is unique due to the presence of both the isoxazole and pyridazine rings, which confer distinct chemical and biological properties.
属性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
3-methyl-5-pyridazin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-2-3-9-10-5-7/h2-5H,1H3 |
InChI 键 |
HZDBCXVQINNBGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CN=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


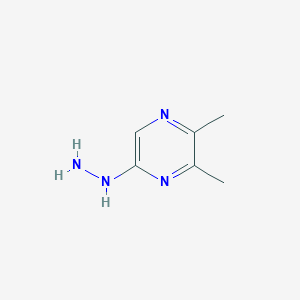
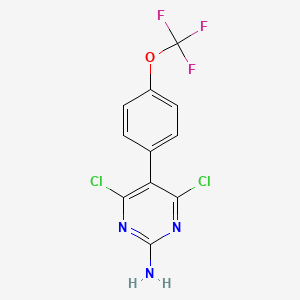
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
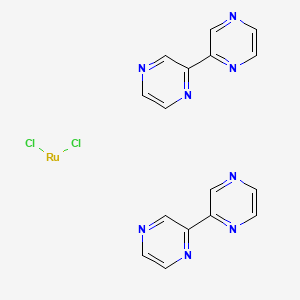
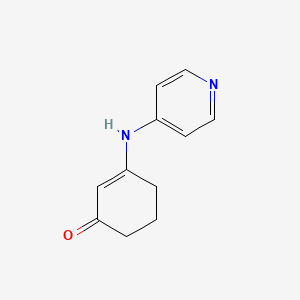
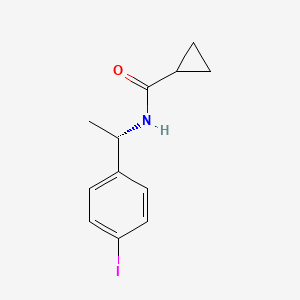
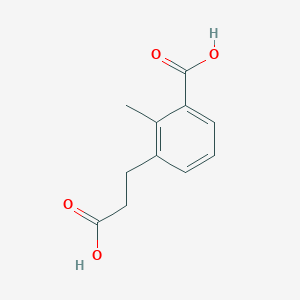
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
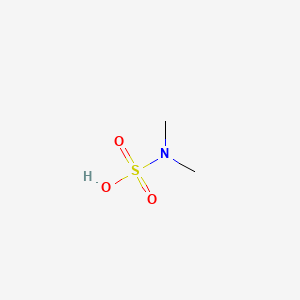
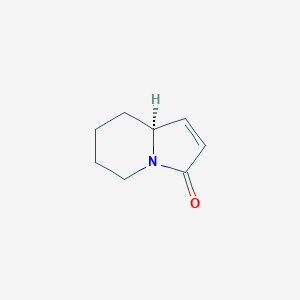
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
